molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid CAS No. 937048-39-0

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid

Cat. No. B1322361
M. Wt: 306.17 g/mol
InChI Key: JBOOIEDHOGPRIZ-UHFFFAOYSA-N
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Patent
US07312334B2

Procedure details

To the 4-tert-Butyloxycarbonyl-1-(3-bromophenyl)piperazine from Step 1 (118.30 g, 346.9 mmol) in tetrahydrofuran/toluene (1/1, 1.5 L) at −78° C. under nitrogen was added n-butyllithium (2.5M, 160 mL, 398.9 mmol) dropwise and the resulting reaction mixture was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.4 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous saturated ammonium chloride (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 mL) were added and the mixture was stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). The mixture was slowly diluted with heptane (800 mL) and the resulting suspension was stirred overnight. The suspension was filtered, the solid was washed with heptane and dried to afford the title boronic acid.
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran toluene
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
96.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16](Br)[CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[B:26](OC(C)C)([O:31]C(C)C)[O:27]C(C)C.[Cl-].[NH4+].OP(O)(O)=O>O1CCCC1.C1(C)C=CC=CC=1.CCCCCCC.O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[C:16]([B:26]([OH:31])[OH:27])[CH:17]=[CH:18][CH:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
118.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=CC=C1)Br
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran toluene
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1.C1(=CC=CC=C1)C
Step Two
Name
Quantity
96.4 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of approximately 200 mL (at which stage the mixture
CUSTOM
Type
CUSTOM
Details
a precipitate formed)
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.